REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:10])[CH3:9].[C:11]([Cu])#[N:12]>CN(C=O)C>[CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]#[N:12])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(C)C
|
Name
|
CuCN
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry, N2 purged 100 mL round bottom flask
|
Type
|
CUSTOM
|
Details
|
attached with condenser
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
CUSTOM
|
Details
|
were removed by vacuum filtration through a Buchner funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted with EtOAc (150 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the Rotavapor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.97 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |